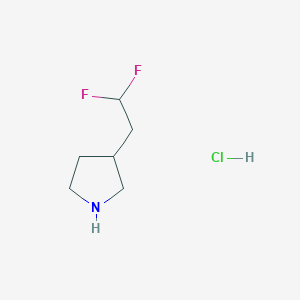3-(2,2-Difluoroethyl)pyrrolidine hydrochloride
CAS No.: 2230803-39-9
Cat. No.: VC6700752
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2230803-39-9 |
|---|---|
| Molecular Formula | C6H12ClF2N |
| Molecular Weight | 171.62 |
| IUPAC Name | 3-(2,2-difluoroethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H |
| Standard InChI Key | XWHBRSJOWFYLEX-UHFFFAOYSA-N |
| SMILES | C1CNCC1CC(F)F.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-(2,2-difluoroethyl)pyrrolidine hydrochloride is C₆H₁₁F₂N·HCl, with a molecular weight of 193.62 g/mol. The pyrrolidine ring adopts a puckered conformation, while the 2,2-difluoroethyl group introduces steric and electronic perturbations. Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | C1CNCC1CC(F)F.Cl |
| InChIKey | FEKPQSLPXNUZCV-UHFFFAOYSA-N |
| Predicted CCS (Ų) [M+H]⁺ | 130.8 |
The hydrochloride salt enhances aqueous solubility, a critical feature for drug formulation. The collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry, which may correlate with membrane permeability .
Synthesis and Chemical Reactivity
While no patented synthesis route explicitly targets 3-(2,2-difluoroethyl)pyrrolidine hydrochloride, analogous methods for fluorinated pyrrolidines provide a framework. A plausible pathway involves:
-
Pyrrolidine Functionalization: Alkylation of pyrrolidine with 2,2-difluoroethyl bromide or iodide under basic conditions.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Notably, the patent CN110981779A describes enantioselective reductions of dihydro-pyrrole intermediates using chiral acids (e.g., D-mandelic acid) and ammonia borane . Adapting this strategy could enable asymmetric synthesis of chiral analogs, though the difluoroethyl group’s steric demands may necessitate modified conditions.
Physicochemical Properties
-
Lipophilicity: The difluoroethyl group increases hydrophobicity compared to unsubstituted pyrrolidine, as evidenced by the predicted logP of 1.2 (estimated via PubChemLite) .
-
Acid-Base Behavior: The pyrrolidine nitrogen (pKa ~10.5) protonates under physiological conditions, enhancing water solubility via salt formation.
Analytical Characterization
Mass spectral fragmentation patterns and CCS values aid in identification:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 136.09 | 130.8 |
| [M+Na]⁺ | 158.08 | 138.3 |
These metrics are critical for quality control in synthetic workflows .
Future Directions
Further research should prioritize:
-
Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiopure forms.
-
Biological Screening: Evaluating antimicrobial, anticancer, or CNS activity in vitro.
-
Thermodynamic Studies: Measuring solubility and stability across pH gradients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume